molecular formula C12H12N2O3S B2968325 Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- CAS No. 100143-27-9

Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-

Cat. No.: B2968325
CAS No.: 100143-27-9
M. Wt: 264.3
InChI Key: DVEGNNHPKGSZHF-UHFFFAOYSA-N
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Description

Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring, a sulfonyl group, and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- typically involves the reaction of naphthalene derivatives with sulfonyl chlorides, followed by the introduction of the ethanimidamide group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- can be compared with other similar compounds, such as:

  • (1Z)-N’-hydroxy-2-(2-naphthyloxy)ethanimidamide hydrochloride
  • (1Z)-N’-hydroxy-2-(2,4,6-tribromophenoxy)ethanimidamide hydrochloride
  • (1Z)-N’-hydroxy-2-(3-nitrophenoxy)ethanimidamide hydrochloride

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the naphthalene ring and sulfonyl group in Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- distinguishes it from these related compounds .

Properties

IUPAC Name

N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-12(14-15)8-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEGNNHPKGSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to General Procedure A, hydroxylamine hydrochloride (2.26 g, 32.5 mmol), was added in one portion to a solution of NaOMe, freshly prepared from sodium (0.75 g, 32.5 mmol) in methanol. The resulting mixture was stirred 1 hour at room temperature, during which time a precipitate was formed. (2-Naphthalenylsulfonyl)acetonitrile (3.0 g, 13.0 mmol), was added in one portion and the resulting mixture heated to reflux a total of 24 hours. The mixture was cooled to room temperature and then to 0° C. to give a precipitate. The precipitate was collected by filtration, washed with water, and dried in vacuo to give a white crystalline solid (2.75 g, 80%) which was of sufficient purity for use in the subsequent reaction.
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Yield
80%

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